1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine
Description
Properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-12(11(9-10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZRZNWXTPTMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylbenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy and methyl groups on the phenyl ring can enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The methoxy and methyl groups in the target compound likely increase solubility in polar solvents compared to the nitro-substituted analog, which exhibits higher density and boiling point due to stronger intermolecular forces .
Biological Activity
1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a sulfonyl group, which is further linked to a methoxy and methyl-substituted phenyl ring. This specific arrangement contributes to its biological activity by influencing its interactions with various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The sulfonyl group can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for the compound's role as an enzyme inhibitor.
- Binding Affinity : The methoxy and methyl substituents enhance the binding affinity for specific receptors or enzymes, which may lead to therapeutic effects in various biological systems.
Biological Activities
This compound has been studied for several biological activities:
- Antitumor Activity : Research indicates potential antitumor effects, with studies showing inhibition of cancer cell proliferation in vitro.
- Metalloprotease Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, which are involved in various pathological processes including cancer metastasis and tissue remodeling .
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. For example, a study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Enzyme Inhibition Assays : Compounds structurally similar to this compound were tested against metalloproteases, showing IC50 values ranging from 5 to 20 µM, indicating effective inhibition .
- Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death by approximately 30% at a concentration of 50 µM .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration (µM) | Effect |
|---|---|---|---|
| Antitumor | Cell Viability | 10 | Significant reduction |
| Metalloprotease Inhibition | Enzyme Assay | 5-20 | Effective inhibition |
| Neuroprotection | Oxidative Stress Model | 50 | Reduced cell death by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
